molecular formula C20H21ClF3N3O2S B2781849 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216781-98-4

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2781849
CAS No.: 1216781-98-4
M. Wt: 459.91
InChI Key: PHPYMNZXPPILAB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at position 5 and a dimethylaminoethyl side chain. The benzamide moiety is further modified with a trifluoromethyl group at position 3, contributing to its unique physicochemical and biological properties. As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S.ClH/c1-25(2)9-10-26(18(27)13-5-4-6-14(11-13)20(21,22)23)19-24-16-12-15(28-3)7-8-17(16)29-19;/h4-8,11-12H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPYMNZXPPILAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activity. This compound features a complex molecular structure, including a dimethylamino group, a benzo[d]thiazole moiety, and a trifluoromethylbenzamide group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

  • Chemical Formula : C20H22ClF3N2O2S
  • Molecular Weight : 449.0 g/mol
  • CAS Number : 1216667-89-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exert cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction and interference with cell cycle progression.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, indicating potential as an antibiotic agent.
  • Neuropharmacological Effects : Research indicates that it may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell signaling pathways, which could lead to reduced cell proliferation.
  • Modulation of Apoptotic Pathways : It may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, promoting programmed cell death in cancer cells.
  • Interaction with Receptors : Potential interactions with G-protein coupled receptors (GPCRs) and ion channels have been suggested, which could influence neuronal signaling and inflammation responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on bacterial growth
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Study 1: Anticancer Efficacy

A study conducted by Azzam et al. evaluated the anticancer properties of the compound against several human cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited potent antibacterial activity, outperforming several standard antibiotics.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride exhibit significant anticancer activity. For instance, studies have shown that:

  • The compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
  • In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in tumor progression, including:

  • Ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation.
  • HDACs, which are targets for developing selective anticancer therapies .

Case Study 1: HDAC Inhibition

A study focused on designing metabolically stable HDAC inhibitors utilized derivatives similar to this compound. The findings highlighted:

  • Enhanced selectivity and reduced off-target effects compared to traditional HDAC inhibitors.
  • A significant reduction in cancer cell growth at concentrations as low as 50 μM .

Case Study 2: Anticancer Screening

Another study screened various analogs for their anticancer properties, including those based on the thiazole pharmacophore. Results indicated:

  • Compounds exhibited varying degrees of cytotoxicity against colon cancer cells.
  • One analog demonstrated an IC50 value of 54.39 μM, indicating substantial potential for lead optimization in drug development .

Chemical Reactions Analysis

Oxidation Reactions

The dimethylaminoethyl group and benzothiazole moiety undergo oxidation under controlled conditions:

Reagents/ConditionsProductsNotes
KMnO₄ in acidic mediumSulfone derivative (via S-oxidation)Selective oxidation of benzothiazole sulfur
Ozone (O₃) at -78°CCleavage of methoxybenzothiazole ringForms carboxylic acid intermediates

The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature.

Hydrolysis Reactions

The compound’s amide and ester-like linkages are susceptible to hydrolysis:

Reagents/ConditionsProductsMechanism
6M HCl, refluxCleavage of benzamide bondAcid-catalyzed hydrolysis
NaOH (aq.), 80°CMethoxybenzothiazole fragmentationBase-mediated ring opening

Hydrolysis rates depend on pH and temperature, with the trifluoromethyl group stabilizing intermediates via inductive effects .

Nucleophilic Substitution

The benzothiazole core participates in substitution reactions:

ReagentsSite of ReactivityProducts
Amines (e.g., NH₃)C-2 position of benzothiazole2-Amino derivatives
Thiols (e.g., R-SH) Methoxy group replacementThioether-functionalized analogs

Reactivity at the C-2 position is enhanced by electron-donating substituents on the benzothiazole ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/ConditionsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives for SAR studies
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of aminoalkyl side chains

These reactions retain the trifluoromethylbenzamide scaffold while modifying peripheral groups.

Salt Formation and Stability

The hydrochloride salt undergoes reversible protonation:

ConditionBehaviorImplications
pH > 8.5Free base precipitationAlters solubility and bioavailability
Aqueous storage, 25°CGradual hydrolysis over 30 daysRequires inert atmosphere for stability

Key Structural Influences on Reactivity:

  • Trifluoromethylbenzamide : Enhances electrophilicity of the amide carbonyl.

  • Methoxybenzothiazole : Directs substitution to C-2/C-6 positions.

  • Dimethylaminoethyl : Participates in acid-base equilibria (pKa ~8.1).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzamide and heterocyclic derivatives documented in the evidence. Key comparisons include:

Compound Core Structure Key Substituents Synthetic Route Biological/Physicochemical Properties Reference
Target Compound Benzamide + benzothiazole - 5-methoxybenzothiazolyl
- 3-(trifluoromethyl)benzamide
- Dimethylaminoethyl side chain
Likely involves coupling of substituted benzoyl chloride with benzothiazole amine, followed by HCl salt formation (inferred from analogs) High solubility (HCl salt), potential enzyme inhibition (amide group)
N-(4-Fluorobenzo[d]thiazol-2-yl) analog Benzamide + fluorobenzothiazole - 4-fluorobenzothiazolyl
- Piperidin-1-ylsulfonyl group
Coupling of sulfonyl benzoyl chloride with fluorobenzothiazole amine, followed by HCl salt formation Enhanced sulfonyl group stability; potential kinase modulation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole - 5-chlorothiazolyl
- 2,4-difluorobenzamide
Direct acylation of thiazole amine with benzoyl chloride in pyridine Crystal packing stabilized by hydrogen bonds (N—H⋯N/F); PFOR enzyme inhibition
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Benzamide + 1,3,4-thiadiazole - Trichloroethyl group
- Phenylamino-thiadiazole
Dehydrosulfurization of hydrazinecarbothioamide using iodine/triethylamine Antifungal/antibacterial activity (thiadiazole moiety)

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability. This contrasts with neutral analogs like ’s compound, which require organic solvents for crystallization .
  • Thermal Stability : Melting points for benzothiazole derivatives (e.g., 503–504 K in ) suggest moderate thermal stability, likely comparable to the target compound .

Q & A

Q. What are the optimal synthetic pathways and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, typically starting with the condensation of 5-methoxybenzo[d]thiazol-2-amine with a dimethylaminoethyl amine derivative. A key step is the formation of the amide bond using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly influence yields. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure validated post-synthesis?

Structural confirmation employs spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and carbon backbone.
  • HPLC : Ensures purity (>98% by reverse-phase C18 columns).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~530). X-ray crystallography, when feasible, resolves stereochemical ambiguities, particularly for the trifluoromethyl-benzamide moiety .

Q. What functional groups dictate reactivity under physiological conditions?

The dimethylaminoethyl group undergoes pH-dependent protonation (pKa ~8.5), influencing solubility. The trifluoromethyl group enhances metabolic stability via electronegativity, while the benzo[d]thiazole core participates in π-π stacking with aromatic residues in target proteins. Hydrolysis of the amide bond is minimal at pH 7.4 but accelerates under acidic conditions (e.g., lysosomal pH 5.0) .

Advanced Research Questions

Q. How can computational models predict target interactions and binding affinities?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with receptors like kinases or GPCRs. The trifluoromethyl group shows strong hydrophobic complementarity to ATP-binding pockets, while the benzo[d]thiazole moiety aligns with conserved catalytic residues. Free energy perturbation (FEP) calculations quantify binding energy contributions (ΔG ~-9.2 kcal/mol for kinase inhibition) .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., cytotoxicity vs. neuroprotection)?

Discrepancies arise from assay variability (e.g., cell line selection, incubation time). Standardized protocols include:

  • Dose-response profiling : IC50 values across multiple cell lines (e.g., SH-SY5Y vs. HEK293).
  • Kinetic assays : Time-lapsed measurement of caspase-3 activation.
  • Meta-analysis : Pooled data from independent studies to identify outliers (e.g., conflicting EC50 values in neuroprotection assays) .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize bioactivity?

Systematic substitution of functional groups guides optimization:

  • Dimethylaminoethyl chain : Shortening reduces CNS penetration but improves renal clearance.
  • Trifluoromethyl position : Para-substitution on benzamide enhances target selectivity over meta.
  • Methoxy group on benzo[d]thiazole : Removal decreases metabolic stability (CYP3A4-mediated demethylation). In vitro ADME assays (e.g., microsomal stability, PAMPA permeability) validate modifications .

Q. What methodologies assess stability and degradation products in biological matrices?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • LC-MS/MS : Identifies degradation products (e.g., demethylated benzo[d]thiazole at m/z 498).
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) to quantify intact compound via AUC analysis .

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